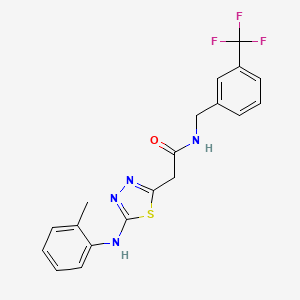
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide” appears to contain several functional groups . The tolyl group is a functional group related to toluene and has the general formula CH3C6H4−R . The trifluoromethyl group (CF3) is a functional group in organofluorines that has a central carbon atom attached to three fluorine atoms .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the functional groups present in the molecule. For example, the tolyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide and related compounds have been found to have notable antimicrobial activity. Studies have shown that certain derivatives exhibit significant activity against various microbial strains. For example, 2-bromo-N-(phenylsulfonyl)acetamide derivatives displayed good antimicrobial activity, and some compounds showed high activity towards most strains (Fahim & Ismael, 2019). Additionally, compounds with a similar chemical structure demonstrated promising antimicrobial activities against a range of microorganisms (Srivastava, Yadav, & Srivastava, 2005).
Anticancer Activity
The anticancer properties of derivatives of this compound have been a significant area of research. Studies have identified compounds with the thiadiazole moiety that exhibit anticancer activity on various cancer cell lines. For instance, novel 4-thiazolidinones containing benzothiazole moiety showed anticancer activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010). Furthermore, certain N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives have shown promising anticancer activities (Çevik et al., 2020).
Binding Characteristics and Pharmacokinetics
Understanding the binding characteristics of such compounds to proteins like human serum albumin is crucial for comprehending their pharmacokinetic mechanisms. For example, a study on the binding of a thiadiazole derivative to human serum albumin provided insights into its quenching mechanism and binding kinetics (Karthikeyan et al., 2017).
Corrosion Inhibition
Research has also explored the use of benzothiazole derivatives in corrosion inhibition. These compounds, including those with the thiadiazole moiety, have demonstrated effectiveness in inhibiting steel corrosion in acidic environments (Hu et al., 2016).
Propiedades
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-5-2-3-8-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-6-4-7-14(9-13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXDKOIGFIRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2952457.png)
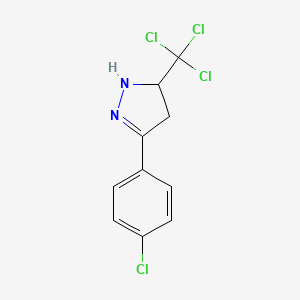
![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)
![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2952467.png)
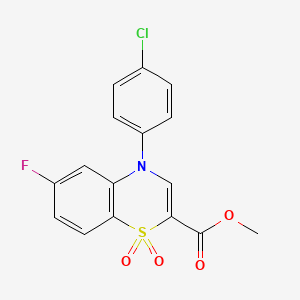

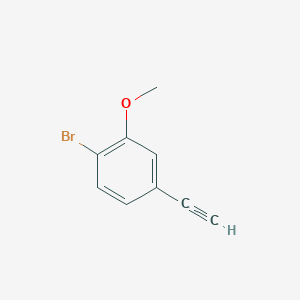
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B2952472.png)


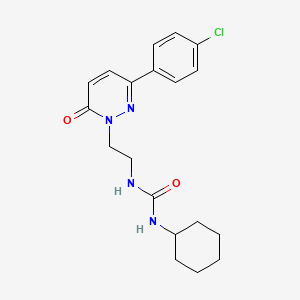
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)
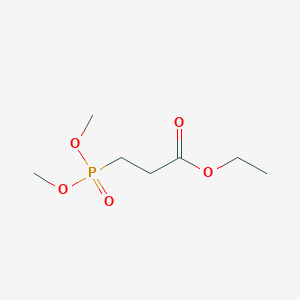
![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2952480.png)
